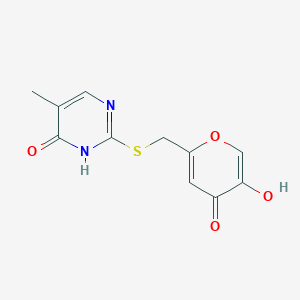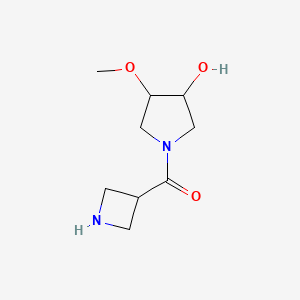
Azetidin-3-il(3-hidroxi-4-metoxipirrolidin-1-il)metanona
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, and N,N-diisopropylethylamine was dissolved in N,N-dimethylformamide and stirred for 4 hours at 40°C. After completion of the reaction, the mixture was diluted with brine and extracted with ethyl acetate. The organic phase was washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure. The title compound was separated by silica-gel column chromatography .Aplicaciones Científicas De Investigación
Química Medicinal: Surrogados de Aminoácidos
Los derivados de azetidina, incluido Azetidin-3-il(3-hidroxi-4-metoxipirrolidin-1-il)metanona, son reconocidos por su función como surrogados de aminoácidos. Se utilizan en el diseño de peptidomiméticos, que son moléculas que imitan la estructura de los péptidos y pueden modular las interacciones proteína-proteína. Esta aplicación es crucial en el desarrollo de nuevos agentes terapéuticos que pueden interferir con las vías biológicas relacionadas con las enfermedades .
Procesos Catalíticos: Transformaciones Sintéticas
En la química sintética, las azetidinas sirven como intermediarios versátiles en procesos catalíticos como las adiciones de Henry, Suzuki, Sonogashira y Michael. Estas reacciones son fundamentales para construir moléculas complejas, incluidos los productos farmacéuticos y los agroquímicos. La reactividad de las azetidinas puede conducir a la formación de nuevos enlaces, permitiendo la síntesis de una amplia gama de compuestos estructuralmente diversos .
Sintones Heterocíclicos: Reacciones de Apertura de Anillo
Debido a su estructura de anillo de cuatro miembros tensada, las azetidinas como this compound son excelentes candidatos para reacciones de apertura de anillo. Estas reacciones son fundamentales para generar heterociclos más grandes y complejos que a menudo se encuentran en moléculas bioactivas. La tensión del anillo en las azetidinas proporciona la energía necesaria para facilitar estas transformaciones .
Química de Ácidos Nucleicos: Azetidinas Funcionalizadas
Las azetidinas funcionalizadas se emplean en la química de ácidos nucleicos para crear análogos de nucleósidos naturales. Estos análogos pueden incorporarse a hebras de ADN o ARN, permitiendo a los investigadores estudiar los efectos de estas modificaciones en la estructura y función del material genético. Esto tiene implicaciones para comprender las enfermedades genéticas y desarrollar terapias genéticas .
Actividad Biológica: Subunidad Farmacofórica
El anillo de azetidina es una subunidad farmacofórica común en muchos compuestos biológicamente activos. Se utiliza para mejorar la afinidad de unión y la especificidad de las moléculas a sus objetivos biológicos. Esta característica hace que this compound sea un andamiaje valioso en el descubrimiento de fármacos, particularmente en la búsqueda de nuevos tratamientos para diversas enfermedades .
Síntesis Orgánica: Diversificación de Compuestos Heterocíclicos
Las azetidinas son instrumentales en la diversificación de compuestos heterocíclicos. Pueden sufrir varias reacciones químicas para introducir diferentes grupos funcionales, lo que lleva a una plétora de nuevas moléculas con posibles propiedades terapéuticas. Esta diversificación es esencial para expandir el espacio químico explorado en los programas de descubrimiento de fármacos .
Química Peptidomimética: Imitación de Estructuras Proteicas
En la química peptidomimética, las azetidinas se utilizan para imitar la estructura tridimensional de las proteínas. Esta aplicación es significativa en el desarrollo de inhibidores enzimáticos y agonistas/antagonistas de receptores. Al imitar las características clave de las proteínas, los investigadores pueden diseñar moléculas que pueden interactuar selectivamente con objetivos biológicos .
Moléculas Tensadas: Reacciones de Expansión de Anillo
La tensión inherente del anillo en las azetidinas las hace adecuadas para reacciones de expansión de anillo, que son útiles para crear nuevas estructuras cíclicas con diferentes tamaños de anillo. Estos nuevos anillos pueden impartir propiedades físicas y químicas únicas a las moléculas, lo que las convierte en candidatos interesantes para una mayor evaluación farmacológica .
Mecanismo De Acción
Mode of Action
It is known that the compound contains a pyrrolidine ring, which is a common structural motif in many bioactive compounds .
Pharmacokinetics
The pharmacokinetic properties of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown .
Result of Action
More research is needed to elucidate these effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone is currently unknown . Environmental factors can include pH, temperature, and the presence of other compounds, which can all potentially affect the compound’s action.
Análisis Bioquímico
Biochemical Properties
Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the polymerization of tubulin, a protein that is crucial for cell division . This interaction suggests that Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone may have potential as an anti-cancer agent by disrupting the mitotic process in rapidly dividing cells.
Cellular Effects
The effects of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to downregulate the expression of genes involved in cell proliferation and survival, thereby promoting cell death in cancerous cells.
Molecular Mechanism
At the molecular level, Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, it may interact with other biomolecules, such as enzymes involved in cell signaling pathways, further contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
The temporal effects of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
In animal models, the effects of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone vary with different dosages. At lower doses, it has been observed to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, such as weight loss and organ damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone is involved in several metabolic pathways. It is metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone may affect metabolic flux and metabolite levels in cells, further influencing cellular function and viability.
Transport and Distribution
The transport and distribution of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins . It is taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound’s localization and accumulation within cells can affect its activity and efficacy, making it crucial to understand these processes for effective therapeutic applications.
Subcellular Localization
The subcellular localization of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone plays a critical role in its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other biomolecules . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biological effects.
Propiedades
IUPAC Name |
azetidin-3-yl-(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-14-8-5-11(4-7(8)12)9(13)6-2-10-3-6/h6-8,10,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPISLCNQKAVHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1478047.png)
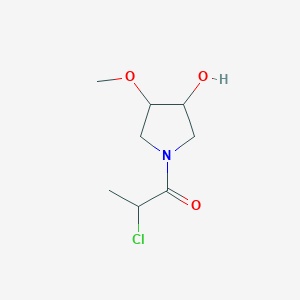

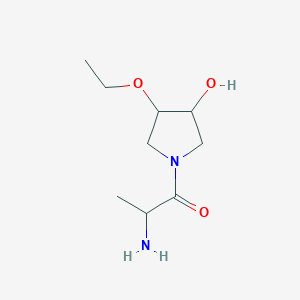
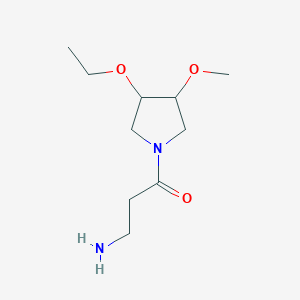
![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1478053.png)
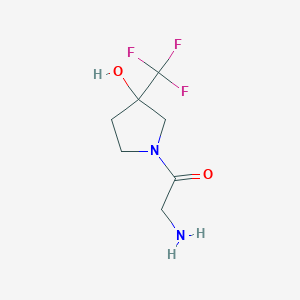
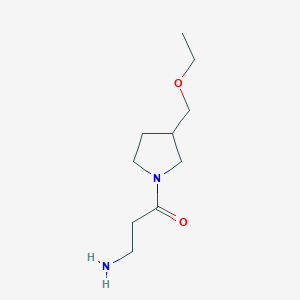

![methyl (2R)-2-[(2S)-piperidin-2-ylformamido]propanoate hydrochloride](/img/structure/B1478060.png)



